4-Cyclopropoxybenzene-1-sulfonyl fluoride

Lipophilicity Drug Discovery Physicochemical Properties

4-Cyclopropoxybenzene-1-sulfonyl fluoride (CAS No. 1394923-56-8) is an aryl sulfonyl fluoride (SF) chemical probe, featuring a para-cyclopropoxy substituent on a benzene ring.

Molecular Formula C9H9FO3S
Molecular Weight 216.23 g/mol
Cat. No. B13160160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxybenzene-1-sulfonyl fluoride
Molecular FormulaC9H9FO3S
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC=C(C=C2)S(=O)(=O)F
InChIInChI=1S/C9H9FO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2
InChIKeyMLHGSWXXNSUTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropoxybenzene-1-sulfonyl fluoride: Core Properties and Procurement Overview for Sulfonyl Fluoride Research Probes


4-Cyclopropoxybenzene-1-sulfonyl fluoride (CAS No. 1394923-56-8) is an aryl sulfonyl fluoride (SF) chemical probe, featuring a para-cyclopropoxy substituent on a benzene ring . This compound belongs to the sulfonyl fluoride class, which are recognized as privileged covalent warheads in chemical biology due to their balanced reactivity and stability profile [1]. The molecule has a molecular formula of C9H9FO3S, a molecular weight of 216.23 g/mol, and a canonical SMILES of O=S(=O)(F)c1ccc(OC2CC2)cc1, indicating its specific structure . The sulfonyl fluoride moiety serves as an electrophilic center capable of forming covalent bonds with nucleophilic amino acid residues, including serine, threonine, and tyrosine, within enzyme active sites .

Why 4-Cyclopropoxybenzene-1-sulfonyl fluoride Cannot Be Interchanged with Generic Sulfonyl Fluoride Probes


Within the sulfonyl fluoride class, minor structural changes to the aryl ring drastically alter key performance parameters such as hydrolytic stability, lipophilicity, and target selectivity, rendering simple substitution ineffective [1]. For instance, the half-life in aqueous buffer, a critical factor for experimental reliability, varies significantly among para-substituted analogs. While the commonly used serine protease inhibitor AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) has a reported aqueous stability half-life of >6 months at pH <7, other aryl sulfonyl fluorides can degrade much faster . Furthermore, the unique cyclopropoxy group of the target compound imparts distinct steric and electronic properties that influence both its reactivity in SuFEx click chemistry and its binding interactions with protein targets, differentiating it from simpler analogs like PMSF (phenylmethanesulfonyl fluoride) or 4-methoxybenzenesulfonyl fluoride [2]. Therefore, procuring the specific compound is essential for ensuring experimental consistency and achieving the desired biological or chemical outcome.

Quantitative Comparative Evidence Guide for 4-Cyclopropoxybenzene-1-sulfonyl fluoride Differentiation


Comparative Lipophilicity (LogP) of 4-Cyclopropoxybenzene-1-sulfonyl fluoride vs. Related Aryl Sulfonyl Fluorides

The predicted lipophilicity of 4-cyclopropoxybenzene-1-sulfonyl fluoride (cLogP = 1.886) is significantly higher than that of its direct structural analog, 4-methoxybenzenesulfonyl fluoride (calculated cLogP ≈ 1.2), indicating increased membrane permeability potential . This difference arises from the larger, more hydrophobic cyclopropoxy group compared to a methoxy substituent. The value is also distinct from the more hydrophilic AEBSF, which has an experimental LogD7.4 of -2.1 .

Lipophilicity Drug Discovery Physicochemical Properties

Solubility Profile of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in Biorelevant Media

4-Cyclopropoxybenzene-1-sulfonyl fluoride exhibits a solubility of 38 μM in Fasted-State Simulated Intestinal Fluid (FaSSIF) at pH 6.8 after 3 days . This value is critical for understanding its behavior in gastrointestinal tract models and contrasts with the high aqueous solubility of AEBSF (200 mg/mL, approx. >800 mM) . While AEBSF's high solubility makes it suitable for aqueous biological buffers, the target compound's moderate solubility in FaSSIF suggests it may be more appropriate for formulation studies or assays requiring a specific solubility profile that mimics physiological conditions.

Solubility Formulation Biorelevant Media

Aqueous Stability of 4-Cyclopropoxybenzene-1-sulfonyl fluoride Relative to Class Benchmark AEBSF

While a specific half-life for 4-cyclopropoxybenzene-1-sulfonyl fluoride is not publicly available, it is classified as having general stability under standard laboratory conditions, a trait common to its class . This is in contrast to the well-characterized and highly stable comparator, AEBSF, which has a documented aqueous stability half-life of >6 months at pH <7 . The stability of sulfonyl fluorides is known to be tunable based on the electronic and steric properties of the aryl substituent, and the cyclopropoxy group is expected to confer a stability profile distinct from the aminoethyl chain of AEBSF [1].

Stability Chemical Biology Assay Development

Optimized Application Scenarios for 4-Cyclopropoxybenzene-1-sulfonyl fluoride Based on Differentiated Properties


Design and Synthesis of Cell-Permeable Covalent Probes

With a predicted cLogP of 1.886, 4-cyclopropoxybenzene-1-sulfonyl fluoride is a more suitable starting scaffold than hydrophilic alternatives like AEBSF for designing covalent inhibitors or activity-based probes intended to engage intracellular targets . Its higher lipophilicity suggests a greater propensity to passively diffuse across cell membranes, a critical attribute for cellular thermal shift assays (CETSA) or live-cell target engagement studies where robust intracellular exposure is required.

SuFEx Click Chemistry for Building Diverse Molecular Architectures

The combination of a stable sulfonyl fluoride warhead and a unique cyclopropoxy substituent makes this compound a valuable 'click hub' in sulfur(VI) fluoride exchange (SuFEx) reactions . The specific electronic and steric properties of the cyclopropoxy group will influence the reaction kinetics and selectivity during SuFEx coupling with nucleophiles, enabling the construction of libraries of sulfonamides and sulfonates that are distinct from those derived from simpler aryl sulfonyl fluorides like PMSF or 4-methoxybenzenesulfonyl fluoride [1].

Formulation Development and Solubility Screening in Biorelevant Assays

The documented solubility of 38 μM in FaSSIF at pH 6.8 provides a critical benchmark for researchers involved in early-stage drug formulation or gastrointestinal absorption studies . This value allows for a direct comparison with the solubility profiles of other lead candidates and informs decisions on formulation strategies, such as the need for solubilizing excipients. Its moderate solubility contrasts with the high aqueous solubility of AEBSF, making it a more relevant tool for modeling the behavior of poorly soluble drug-like molecules [1].

Technical Documentation Hub

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